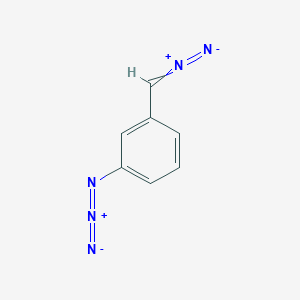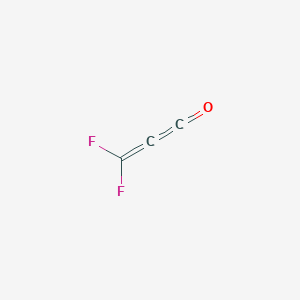
Difluoropropadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoropropadien-1-one:
Preparation Methods
Synthetic Routes and Reaction Conditions: Difluoropropadien-1-one can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as trifluoromethyl iodide and lithium diisopropylamide in tetrahydrofuran at low temperatures . Another method involves the reaction of acetylene with anhydrous hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Difluoropropadien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroketones.
Reduction: Reduction reactions can convert it into difluoroalkenes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Difluoroketones.
Reduction: Difluoroalkenes.
Substitution: Various substituted difluoropropadienes.
Scientific Research Applications
Difluoropropadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of difluoropropadien-1-one involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,1-Difluoropropene: Similar in structure but lacks the allene configuration.
1,1-Difluorocyclopropane: Contains a cyclopropane ring instead of an allene structure.
1,1-Difluoroethane: A simpler compound with only two carbon atoms and two fluorine atoms.
Uniqueness: Difluoropropadien-1-one is unique due to its allene structure, which imparts distinct reactivity and stability compared to other difluorinated compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
119820-21-2 |
|---|---|
Molecular Formula |
C3F2O |
Molecular Weight |
90.03 g/mol |
InChI |
InChI=1S/C3F2O/c4-3(5)1-2-6 |
InChI Key |
FKUIFZADSXCJOC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


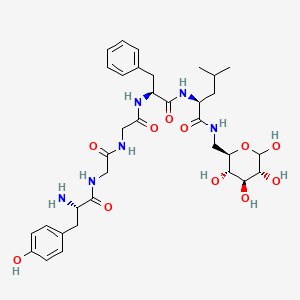
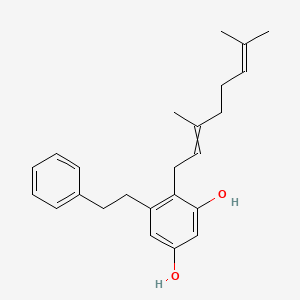
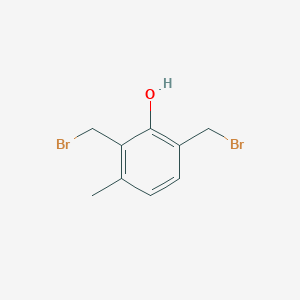
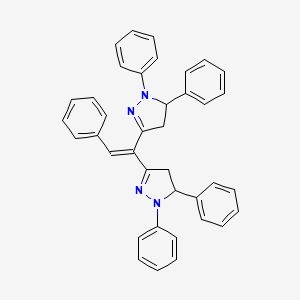
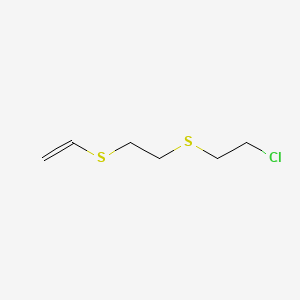
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
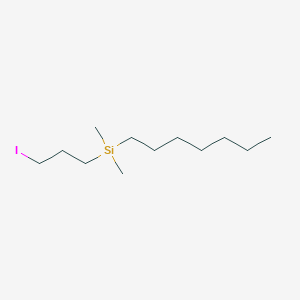
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
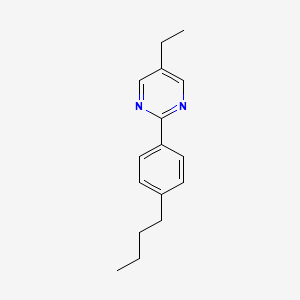
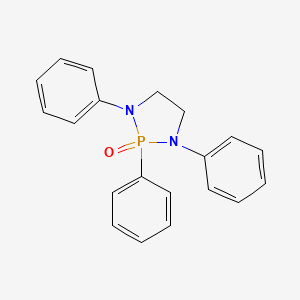
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
